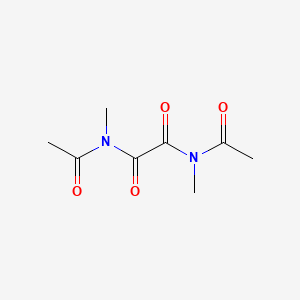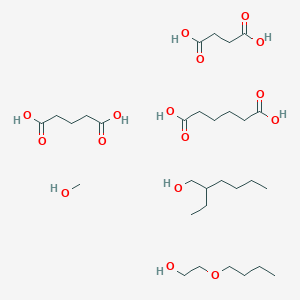![molecular formula C27H34O2Si B14469466 Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane CAS No. 65177-71-1](/img/structure/B14469466.png)
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane is an organosilicon compound known for its unique structural properties and potential applications in various scientific fields. This compound features a silane core with three methyl groups and a complex propoxy substituent, making it a subject of interest in organic and inorganic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane typically involves the reaction of 1,1,2-triphenyl-2-[(propan-2-yl)oxy]propanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
1,1,2-triphenyl-2-[(propan-2-yl)oxy]propanol+trimethylchlorosilane→Trimethyl1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxysilane+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, often facilitated by fluoride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetra-n-butylammonium fluoride (TBAF), potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes with different substituents.
Applications De Recherche Scientifique
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon center can participate in nucleophilic substitution reactions, allowing the compound to act as a versatile intermediate in synthetic pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler silane compound with three methyl groups attached to silicon.
Trimethyl(propoxy)silane: Similar structure but with a propoxy group instead of the complex triphenyl-propoxy substituent.
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Contains a propynyl group, offering different reactivity.
Uniqueness
Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane is unique due to its complex substituent structure, which imparts distinct reactivity and stability compared to simpler silane compounds. This makes it particularly valuable in specialized synthetic applications and advanced material production.
Propriétés
Numéro CAS |
65177-71-1 |
|---|---|
Formule moléculaire |
C27H34O2Si |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
trimethyl-(1,1,2-triphenyl-2-propan-2-yloxypropoxy)silane |
InChI |
InChI=1S/C27H34O2Si/c1-22(2)28-26(3,23-16-10-7-11-17-23)27(29-30(4,5)6,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h7-22H,1-6H3 |
Clé InChI |
ZGMSPZSVOGBKQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(C)(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)

![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)

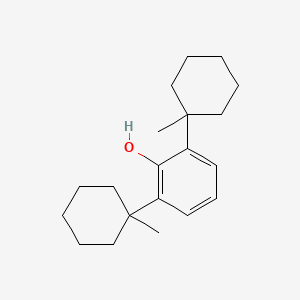
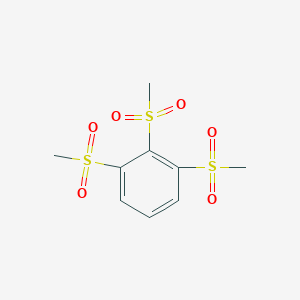

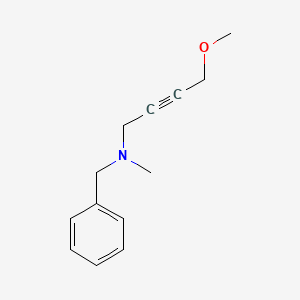
![7-Methylidenebicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14469428.png)
